3-(4-Amino-phenyl)-pyrrolidine-2,5-dione (CAS 32856-49-8) is a highly functionalized succinimide building block characterized by a 5-membered pyrrolidine-2,5-dione core and a para-aminophenyl substituent. It is primarily procured as a critical advanced intermediate for the synthesis of selective non-steroidal aromatase inhibitors and targeted CNS-active agents [1]. The compound features both an acidic imide nitrogen and a nucleophilic primary aniline, allowing for orthogonal derivatization—such as selective N-alkylation of the imide versus acylation of the aniline. This dual reactivity allows for its integration into medicinal chemistry pipelines as a distinct structural alternative to larger, rigid glutarimide-based benchmarks [1].
Substituting this compound with the 6-membered glutarimide analog (such as the clinical benchmark aminoglutethimide) fails in modern drug discovery because the 6-membered ring imparts significantly higher baseline CNS-depressant activity, a liability that carries over to its derivatives[1]. Conversely, attempting to procure the cheaper nitro-precursor (3-(4-nitrophenyl)pyrrolidine-2,5-dione) as a substitute requires a downstream reduction step that can compromise the imide ring stability under harsh conditions, reducing the overall yield of high-purity N-alkylated final products. The pre-reduced 4-amino succinimide core is therefore strictly required for direct, high-yield incorporation into structure-activity relationship (SAR) studies without risking scaffold degradation [1].
Procuring the pre-reduced 3-(4-aminophenyl)pyrrolidine-2,5-dione allows for direct N-alkylation at the imide position to yield active aromatase inhibitors. Using the 3-(4-nitrophenyl) baseline requires post-alkylation reduction, which adds synthetic steps and risks ring-opening side reactions . Direct use of the amino-succinimide streamlines the synthesis of N-alkylated derivatives, which have been shown to lower estrogen levels comparably to aminoglutethimide[1].
| Evidence Dimension | Synthetic step reduction and pathway efficiency |
| Target Compound Data | Direct N-alkylation of the imide nitrogen (1-step to target core) |
| Comparator Or Baseline | 3-(4-nitrophenyl)pyrrolidine-2,5-dione (requires 2+ steps: alkylation then reduction) |
| Quantified Difference | Eliminates 1 critical reduction step, avoiding imide ring-opening side reactions. |
| Conditions | Standard N-alkylation conditions (e.g., alkyl halide, base) in medicinal chemistry workflows. |
Reduces synthetic steps and improves overall yield for pharmaceutical procurement managers scaling up targeted inhibitor libraries.
The 5-membered succinimide core of 3-(4-aminophenyl)pyrrolidine-2,5-dione serves as the foundation for N-alkylated aromatase inhibitors that exhibit lower CNS-depressant activity compared to the 6-membered glutarimide benchmark, aminoglutethimide (AG) [1]. In standard tests for CNS depression, derivatives synthesized from this succinimide core (such as the 1-pentyl derivative) demonstrated a quantifiably lower CNS-depressant profile, avoiding the severe lethargy associated with AG[1].
| Evidence Dimension | CNS-depressant activity (overall order in 4 tests) |
| Target Compound Data | Succinimide-derived 1-pentyl analog (Minimal CNS depression) |
| Comparator Or Baseline | Aminoglutethimide (AG, glutarimide core) (High CNS depression) |
| Quantified Difference | AG > 1-heptyl = 1-hexyl >> 1-pentyl (succinimide derivatives show strictly lower off-target CNS effects). |
| Conditions | In vivo mouse models (4 standard tests for CNS-depressant activity). |
Justifies the selection of the 5-membered succinimide building block over the 6-membered glutarimide core for developing next-generation inhibitors with improved tolerability.
The unsubstituted imide nitrogen of 3-(4-aminophenyl)pyrrolidine-2,5-dione provides a critical site for tuning the pharmacokinetic half-life of the resulting inhibitors[1]. For example, synthesizing the 1-hexyl derivative from this parent compound yields a molecule with a specific half-life of 1.8 hours in rat models, allowing for more rapid clearance compared to the rigid 5.5-hour half-life of the clinical benchmark aminoglutethimide [1]. This tunability is impossible with pre-substituted clinical benchmarks.
| Evidence Dimension | Pharmacokinetic half-life (t1/2) |
| Target Compound Data | 1.8 h (for the 1-hexyl succinimide derivative synthesized from the target compound) |
| Comparator Or Baseline | 5.5 h (Aminoglutethimide benchmark) |
| Quantified Difference | 67% reduction in half-life, enabling differentiated clearance rates. |
| Conditions | In vivo rat pharmacokinetic studies. |
Proves the utility of the parent succinimide as a versatile precursor for generating short-acting, highly tunable inhibitors.
The para-amino group on the phenyl ring of 3-(4-aminophenyl)pyrrolidine-2,5-dione is the critical pharmacophore required for coordinating with the heme iron of the aromatase enzyme (CYP19A1) [1]. Procurement of the unsubstituted phenyl analog (3-phenylsuccinimide) abolishes this specific iron-coordinating ability, rendering the scaffold inactive for aromatase inhibition [2].
| Evidence Dimension | Heme iron coordination capability |
| Target Compound Data | 3-(4-aminophenyl)pyrrolidine-2,5-dione (Strong coordination via lone pair of the primary amine) |
| Comparator Or Baseline | 3-phenylpyrrolidine-2,5-dione (Lacks coordinating amine) |
| Quantified Difference | Binary shift from active heme-binding ligand to inactive non-binding analog. |
| Conditions | Cytochrome P450 (aromatase) active site binding models. |
Highlights why buyers must procure the exact 4-amino functionalized compound rather than cheaper, unfunctionalized succinimide derivatives for endocrine research.
Serves as the primary starting material for synthesizing N-alkylated succinimides (e.g., 1-pentyl, 1-hexyl derivatives) used in breast cancer research and estrogen-dependent disease modeling, directly leveraging its tunable imide nitrogen [1].
Utilized as a scaffold replacement for glutarimides (like aminoglutethimide) to design drugs that maintain aromatase inhibition while eliminating severe CNS-depressant side effects, owing to the lower toxicity profile of the 5-membered succinimide core [1].
The dual presence of an anilinic amine and an imide nitrogen allows for selective bioconjugation, making it a viable linker or core for fluorescent probes targeting cytochrome P450 enzymes without cross-reactivity during synthesis.
Irritant